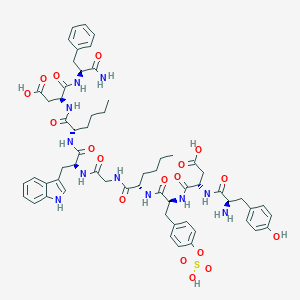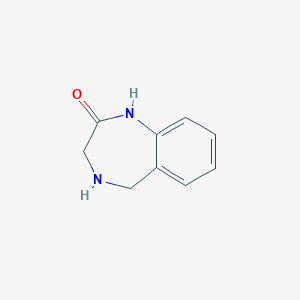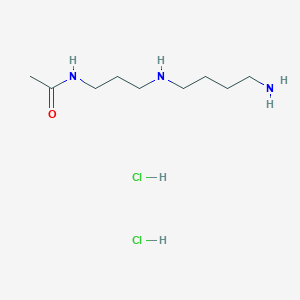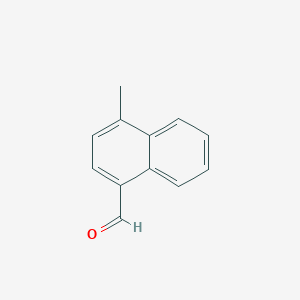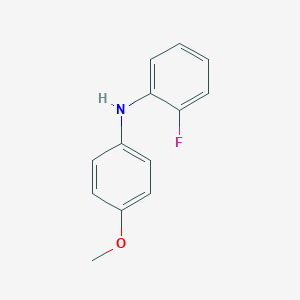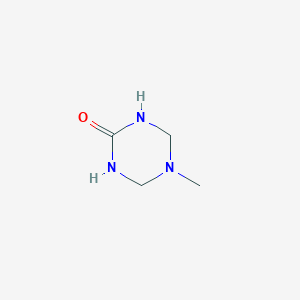
5-Methyl-1,3,5-triazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,3,5-triazinan-2-one, also known as MTR, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. MTR has a three-membered ring structure that contains one nitrogen atom and two oxygen atoms. The compound is synthesized through a multistep process that involves the reaction of cyanamide and formaldehyde. MTR has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,3,5-triazinan-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 5-Methyl-1,3,5-triazinan-2-one has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase, which play critical roles in cell proliferation and survival. 5-Methyl-1,3,5-triazinan-2-one has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
5-Methyl-1,3,5-triazinan-2-one has been shown to exhibit various biochemical and physiological effects in cells. In cancer cells, 5-Methyl-1,3,5-triazinan-2-one has been shown to induce apoptosis by activating the caspase cascade and increasing the production of reactive oxygen species. 5-Methyl-1,3,5-triazinan-2-one has also been shown to inhibit cell proliferation and migration in cancer cells. In non-cancer cells, 5-Methyl-1,3,5-triazinan-2-one has been shown to modulate various signaling pathways, leading to changes in cell behavior and function.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-1,3,5-triazinan-2-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 5-Methyl-1,3,5-triazinan-2-one is also relatively inexpensive compared to other compounds used in scientific research. However, 5-Methyl-1,3,5-triazinan-2-one also has some limitations. It is a highly reactive compound that requires careful handling and storage to prevent degradation. 5-Methyl-1,3,5-triazinan-2-one can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-Methyl-1,3,5-triazinan-2-one. In medicinal chemistry, further studies are needed to determine the effectiveness of 5-Methyl-1,3,5-triazinan-2-one as a potential drug candidate for the treatment of various diseases. In material science, further studies are needed to explore the potential applications of 5-Methyl-1,3,5-triazinan-2-one in the development of new materials. In agriculture, further studies are needed to determine the effectiveness of 5-Methyl-1,3,5-triazinan-2-one as a soil conditioner and its potential impact on crop growth and yield. Overall, 5-Methyl-1,3,5-triazinan-2-one is a promising compound that has the potential for significant applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 5-Methyl-1,3,5-triazinan-2-one involves a multistep process that starts with the reaction of cyanamide and formaldehyde. The reaction results in the formation of a compound called 2,4,6-trioxo-1,3,5-triazinane, which is then converted to 5-Methyl-1,3,5-triazinan-2-one through a series of reactions. The synthesis of 5-Methyl-1,3,5-triazinan-2-one is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Applications De Recherche Scientifique
5-Methyl-1,3,5-triazinan-2-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 5-Methyl-1,3,5-triazinan-2-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. 5-Methyl-1,3,5-triazinan-2-one has been shown to exhibit significant anticancer activity by inducing apoptosis in cancer cells. In material science, 5-Methyl-1,3,5-triazinan-2-one has been studied for its potential applications in the development of new materials, such as polymers and composites. 5-Methyl-1,3,5-triazinan-2-one has also been investigated for its potential use as a soil conditioner in agriculture.
Propriétés
Numéro CAS |
1910-89-0 |
|---|---|
Nom du produit |
5-Methyl-1,3,5-triazinan-2-one |
Formule moléculaire |
C4H9N3O |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
5-methyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C4H9N3O/c1-7-2-5-4(8)6-3-7/h2-3H2,1H3,(H2,5,6,8) |
Clé InChI |
HXUIEVOKAVDUIJ-UHFFFAOYSA-N |
SMILES |
CN1CNC(=O)NC1 |
SMILES canonique |
CN1CNC(=O)NC1 |
Autres numéros CAS |
1910-89-0 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



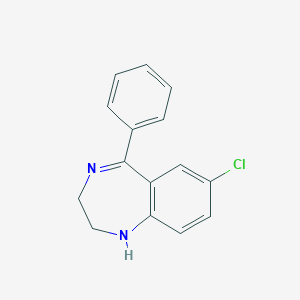
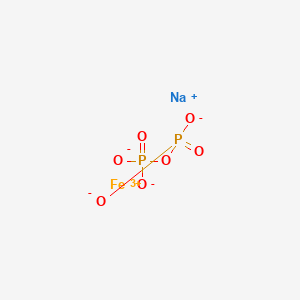
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

![2,6-Bis[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B157131.png)

